molecular formula C9H12O3S B12848869 3,4-Dimethoxyphenylmethylsulfoxide CAS No. 38417-24-2

3,4-Dimethoxyphenylmethylsulfoxide

Cat. No.: B12848869
CAS No.: 38417-24-2
M. Wt: 200.26 g/mol
InChI Key: COURQMHDWHECPY-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylmethylsulfoxide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions, along with a methylsulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylmethylsulfoxide typically involves the oxidation of 3,4-Dimethoxyphenylmethylsulfide. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄). The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) under controlled temperature conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylmethylsulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: 3,4-Dimethoxyphenylmethylsulfone

    Reduction: 3,4-Dimethoxyphenylmethylsulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Dimethoxyphenylmethylsulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenylmethylsulfoxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as an electron donor or acceptor, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylmethylsulfide: The reduced form of the sulfoxide, with similar chemical properties but different reactivity.

    3,4-Dimethoxyphenylmethylsulfone: The oxidized form of the sulfoxide, with distinct chemical and biological properties.

    3,4-Dimethoxybenzaldehyde: A related compound with aldehyde functionality, used in different synthetic applications.

Uniqueness

3,4-Dimethoxyphenylmethylsulfoxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in medicine and industry further highlight its significance.

Properties

CAS No.

38417-24-2

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

1,2-dimethoxy-4-methylsulfinylbenzene

InChI

InChI=1S/C9H12O3S/c1-11-8-5-4-7(13(3)10)6-9(8)12-2/h4-6H,1-3H3

InChI Key

COURQMHDWHECPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)C)OC

Origin of Product

United States

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